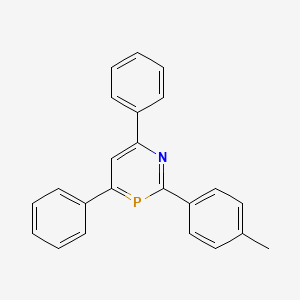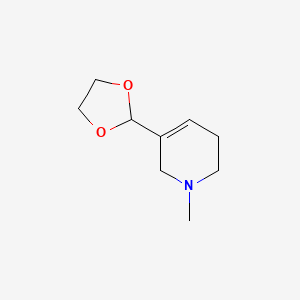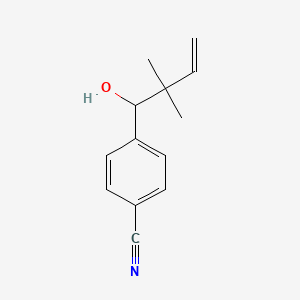![molecular formula C7H13N5 B14318980 N''-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]guanidine CAS No. 111965-49-2](/img/structure/B14318980.png)
N''-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’'-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]guanidine is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
. This method is commonly used for the preparation of imidazole derivatives due to its efficiency and simplicity.
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve large-scale synthesis using similar condensation reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents include glyoxal, ammonia, and acetaldehyde, with reaction conditions such as controlled temperature and pH to facilitate the formation of the imidazole ring .
Análisis De Reacciones Químicas
Types of Reactions
N’'-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]guanidine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the imidazole ring.
Substitution: The imidazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like nitric acid for oxidation, reducing agents like hydrogen gas for reduction, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions include nitroimidazoles, reduced imidazole derivatives, and substituted imidazoles. These products have significant applications in pharmaceuticals and other industries .
Aplicaciones Científicas De Investigación
N’'-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]guanidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in enzyme inhibition and as a ligand in coordination chemistry.
Medicine: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of N’'-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]guanidine involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. This coordination can disrupt normal cellular processes, leading to antimicrobial or anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other imidazole derivatives such as:
- 2-Methylimidazole
- 1-Methylimidazole
- Cimetidine
- Metronidazole
Uniqueness
N’'-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]guanidine is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other imidazole derivatives may not be as effective .
Propiedades
Número CAS |
111965-49-2 |
|---|---|
Fórmula molecular |
C7H13N5 |
Peso molecular |
167.21 g/mol |
Nombre IUPAC |
2-[2-(2-methylimidazol-1-yl)ethyl]guanidine |
InChI |
InChI=1S/C7H13N5/c1-6-10-2-4-12(6)5-3-11-7(8)9/h2,4H,3,5H2,1H3,(H4,8,9,11) |
Clave InChI |
TWCAFZDZPVXPAK-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=CN1CCN=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2E,3E)-3-(Methylimino)-N-phenyl-2-[(propan-2-yl)imino]butanamide](/img/structure/B14318921.png)
![2-[4-(Diethylamino)benzoyl]-5-(dimethylamino)benzoic acid](/img/structure/B14318924.png)

![(E)-1-[2-(Benzenesulfonyl)-1-phenylethyl]-2-(4-methylphenyl)diazene](/img/structure/B14318930.png)




![1H-Pyrrole, 1-[(4-nitrophenyl)methyl]-](/img/structure/B14318958.png)

